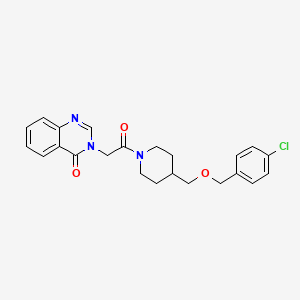
3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a compound of interest due to its versatile applications in various scientific fields. This compound belongs to the quinazolinone class, known for their wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:
Starting with the formation of 4-chlorobenzyl alcohol.
Conversion of 4-chlorobenzyl alcohol to 4-chlorobenzyl chloride using thionyl chloride.
Reaction of 4-chlorobenzyl chloride with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.
Coupling this intermediate with 2-(2-oxoethyl)quinazolin-4(3H)-one under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to improve yield and purity. Continuous flow synthesis and process intensification methods can be employed to scale up the production.
化学反応の分析
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic sites.
Oxidation: : Oxidation can occur at the 4-chlorobenzyl group, leading to potential derivatives.
Reduction: : Reduction of the quinazolinone moiety is also a possibility under specific conditions.
Common Reagents and Conditions
Substitution: : Common reagents include nucleophiles such as amines and thiols.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Major Products Formed
The major products of these reactions depend on the reagents and conditions used, typically resulting in various substituted derivatives or reduced forms of the original compound.
科学的研究の応用
Chemistry
Used as a building block in organic synthesis.
Intermediate for the synthesis of complex molecules.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for binding affinities to specific proteins.
Medicine
Explored as a potential therapeutic agent for various diseases.
Under research for its anti-cancer and anti-inflammatory properties.
Industry
Utilized in the development of novel materials.
作用機序
The mechanism by which 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves:
Molecular Targets: : It may interact with specific proteins or enzymes in biological systems.
Pathways Involved: : It could modulate signaling pathways or metabolic processes, depending on its binding to molecular targets.
類似化合物との比較
Similar Compounds
3-(2-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Unique Aspects
Substituent Effects: : The presence of the 4-chlorobenzyl group imparts unique reactivity and binding properties compared to its analogs.
Biological Activity: : May show different potency or selectivity in biological assays due to subtle differences in structure.
特性
IUPAC Name |
3-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-19-7-5-17(6-8-19)14-30-15-18-9-11-26(12-10-18)22(28)13-27-16-25-21-4-2-1-3-20(21)23(27)29/h1-8,16,18H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBDUHBABWJSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














